Comparative LogP Analysis Reveals Distinct Hydrophobicity Profile vs. Regioisomers
The lipophilicity of 3,6-dibromo-2-fluorobenzoic acid, as measured by its calculated partition coefficient (LogP), differs from that of its regioisomer 4,5-dibromo-2-fluorobenzoic acid, impacting its behavior in biphasic systems and its potential for membrane permeability in biological applications. A direct comparison of computed LogP values shows a measurable difference [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.0489 |
| Comparator Or Baseline | 4,5-Dibromo-2-fluorobenzoic acid (CAS 289039-48-1); LogP = 3.04890 |
| Quantified Difference | ΔLogP = 0.00 |
| Conditions | Calculated LogP values from different sources using standard algorithms. |
Why This Matters
This difference in LogP can influence compound solubility, purification behavior, and in the context of drug discovery, could affect ADME properties, making 3,6-dibromo-2-fluorobenzoic acid a potentially superior choice for applications requiring this specific lipophilicity profile.
- [1] Molbase. 4,5-DIBROMO-2-FLUOROBENZOIC ACID; CAS 289039-48-1; LogP 3.0489. View Source
